molecular formula C19H29NO2 B13690095 tert-Butyl (2R,3S)-2-Methyl-1-[(R)-1-phenylethyl]piperidine-3-carboxylate

tert-Butyl (2R,3S)-2-Methyl-1-[(R)-1-phenylethyl]piperidine-3-carboxylate

Cat. No.: B13690095
M. Wt: 303.4 g/mol
InChI Key: COFNRPMBKMWYEX-UHFFFAOYSA-N
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Description

tert-Butyl (2R,3S)-2-Methyl-1-[®-1-phenylethyl]piperidine-3-carboxylate is an organic compound with a complex structure that includes a piperidine ring, a phenylethyl group, and a tert-butyl ester. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,3S)-2-Methyl-1-[®-1-phenylethyl]piperidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of ®-1-phenylethylamine, which is then reacted with (2R,3S)-2-methylpiperidine-3-carboxylic acid. The final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The use of protective groups and catalysts is common to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,3S)-2-Methyl-1-[®-1-phenylethyl]piperidine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl (2R,3S)-2-Methyl-1-[®-1-phenylethyl]piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of tert-Butyl (2R,3S)-2-Methyl-1-[®-1-phenylethyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2R,3S)-2-Methyl-1-[®-1-phenylethyl]piperidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both a piperidine ring and a phenylethyl group. This combination of structural features imparts distinct reactivity and potential biological activity, setting it apart from similar compounds .

Properties

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl 2-methyl-1-(1-phenylethyl)piperidine-3-carboxylate

InChI

InChI=1S/C19H29NO2/c1-14(16-10-7-6-8-11-16)20-13-9-12-17(15(20)2)18(21)22-19(3,4)5/h6-8,10-11,14-15,17H,9,12-13H2,1-5H3

InChI Key

COFNRPMBKMWYEX-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1C(C)C2=CC=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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